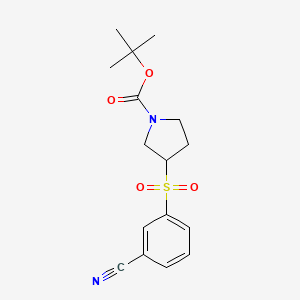

3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Éster tert-butílico del ácido 3-(3-ciano-bencenosulfonil)-pirrolidina-1-carboxílico es un compuesto orgánico con una estructura compleja que incluye un grupo ciano, un grupo bencenosulfonilo y un anillo de pirrolidina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Éster tert-butílico del ácido 3-(3-ciano-bencenosulfonil)-pirrolidina-1-carboxílico normalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del cloruro de bencenosulfonilo: Esto se puede lograr haciendo reaccionar cloruro de bencenosulfonilo con un compuesto ciano adecuado en condiciones controladas.

Ciclización para formar el anillo de pirrolidina: El producto intermedio se somete luego a reacciones de ciclización para formar el anillo de pirrolidina.

Esterificación: El paso final implica la esterificación para introducir el grupo éster tert-butílico.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

El Éster tert-butílico del ácido 3-(3-ciano-bencenosulfonil)-pirrolidina-1-carboxílico puede sufrir varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila y electrófila.

Oxidación y reducción: Se puede oxidar o reducir en condiciones específicas para formar diferentes productos.

Hidrólisis: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen halógenos, ácidos y bases.

Oxidación: Se pueden usar reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.

Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para hidrolizar el grupo éster.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la hidrólisis del grupo éster producirá el ácido carboxílico correspondiente.

Aplicaciones Científicas De Investigación

El Éster tert-butílico del ácido 3-(3-ciano-bencenosulfonil)-pirrolidina-1-carboxílico tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.

Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del Éster tert-butílico del ácido 3-(3-ciano-bencenosulfonil)-pirrolidina-1-carboxílico involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos a través de interacciones de unión, lo que lleva a diversos efectos biológicos.

Comparación Con Compuestos Similares

Compuestos similares

- Éster tert-butílico del ácido 3-(3-ciano-bencenosulfonil)-piperidina-1-carboxílico

- Éster tert-butílico del ácido 3-(3-ciano-bencenosulfonil)-azetidina-1-carboxílico

Singularidad

En comparación con compuestos similares, el Éster tert-butílico del ácido 3-(3-ciano-bencenosulfonil)-pirrolidina-1-carboxílico tiene características estructurales únicas que pueden conferir propiedades químicas y biológicas distintas. Por ejemplo, la presencia del anillo de pirrolidina puede influir en su reactividad e interacciones de unión.

Este artículo detallado proporciona una descripción general completa del Éster tert-butílico del ácido 3-(3-ciano-bencenosulfonil)-pirrolidina-1-carboxílico, que abarca sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares.

Actividad Biológica

3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrolidine core that is often associated with various pharmacological properties, including antibacterial and enzyme inhibitory activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H20N2O4S

- Molecular Weight : 348.41 g/mol

Biological Activity Overview

Research indicates that compounds with a pyrrolidine structure can exhibit various biological activities, including:

- Antibacterial Properties : Pyrrolidine derivatives have been identified as intermediates in the synthesis of antibacterial agents . The presence of the benzenesulfonyl and cyano groups may enhance their interaction with bacterial targets.

- Enzyme Inhibition : The compound has potential as an inhibitor of deubiquitylating enzymes (DUBs), which play critical roles in cellular regulation and are implicated in cancer progression .

The biological activity of this compound is hypothesized to involve:

- Binding Interactions : The sulfonyl group may facilitate binding to enzyme active sites, while the cyano group could participate in hydrogen bonding or electrostatic interactions, enhancing the compound's inhibitory potency against specific enzymes.

Antibacterial Activity

A study evaluating the antibacterial properties of various pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. The structure-activity relationship (SAR) highlighted that modifications to the sulfonamide group could improve antibacterial efficacy.

Enzyme Inhibition Studies

Research conducted on DUB inhibitors revealed that pyrrolidine-containing compounds can selectively inhibit DUBs, showcasing IC50 values in the nanomolar range. For instance, related compounds demonstrated effective inhibition against cathepsin L and other cysteine proteases, suggesting that this compound may exhibit similar properties .

Data Tables

| Biological Activity | IC50 Value (µM) | Target Enzyme/Pathogen |

|---|---|---|

| Antibacterial | 5.6 | Staphylococcus aureus |

| DUB Inhibition | 0.89 | Cathepsin L |

| Selective Cytotoxicity | 15.4 | Plasmodium falciparum |

Propiedades

Número CAS |

887587-73-7 |

|---|---|

Fórmula molecular |

C16H20N2O4S |

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

tert-butyl 3-(3-cyanophenyl)sulfonylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H20N2O4S/c1-16(2,3)22-15(19)18-8-7-14(11-18)23(20,21)13-6-4-5-12(9-13)10-17/h4-6,9,14H,7-8,11H2,1-3H3 |

Clave InChI |

PSVQCZGSKUJKII-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.